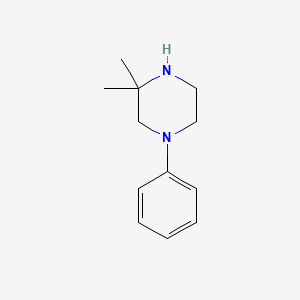
Piperazine, 3,3-dimethyl-1-phenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 3,3-dimethyl-1-phenyl-(9CI) is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its unique structural features, which include a phenyl group and two methyl groups attached to the piperazine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) typically involves the alkylation of piperazine with appropriate reagents. One common method involves the reaction of piperazine with 3,3-dimethyl-1-phenylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 3,3-dimethyl-1-phenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Scientific Research Applications
Piperazine, 3,3-dimethyl-1-phenyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it can bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in physiological effects such as muscle relaxation or inhibition of neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-phenyl-: Similar structure but lacks the two methyl groups.
Piperazine, 3-methyl-1-phenyl-: Contains only one methyl group in addition to the phenyl group.
Piperazine, 1-methyl-3-phenyl-: Methyl group attached to the nitrogen atom instead of the carbon atom
Uniqueness
Piperazine, 3,3-dimethyl-1-phenyl-(9CI) is unique due to the presence of two methyl groups at the 3-position of the piperazine ring, which imparts distinct steric and electronic properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-12(2)10-14(9-8-13-12)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
AIKJILFWDCMKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


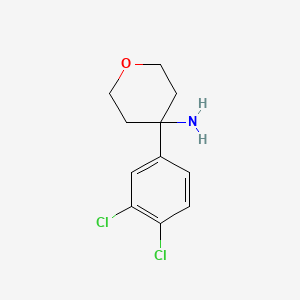
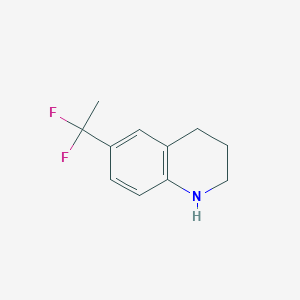
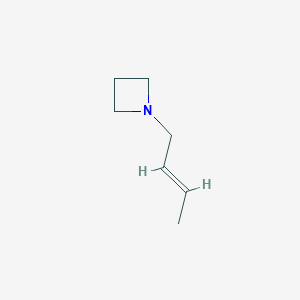
![1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one](/img/structure/B12273242.png)
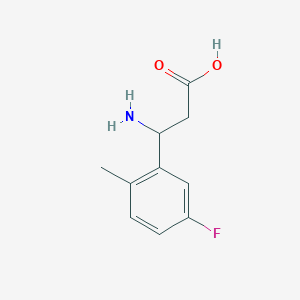
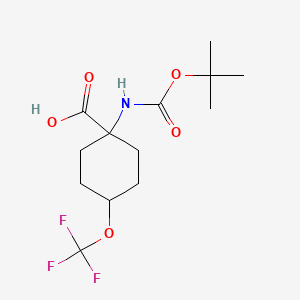
![methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B12273252.png)



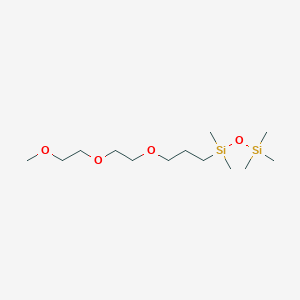
![2-tert-butyl-1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12273284.png)
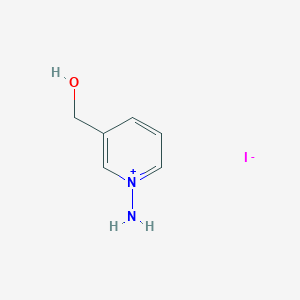
![6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12273291.png)
